molecular formula C11H13BrN2O3 B8169658 1-(5-Bromo-3-methoxy-2-nitro-phenyl)-pyrrolidine

1-(5-Bromo-3-methoxy-2-nitro-phenyl)-pyrrolidine

Cat. No.: B8169658
M. Wt: 301.14 g/mol
InChI Key: WFDAIXISJGLCEO-UHFFFAOYSA-N
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Description

1-(5-Bromo-3-methoxy-2-nitro-phenyl)-pyrrolidine is an organic compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are commonly found in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-3-methoxy-2-nitro-phenyl)-pyrrolidine typically involves the following steps:

    Bromination: The bromine atom can be introduced via bromination of the nitrated intermediate using bromine or a brominating agent like N-bromosuccinimide (NBS).

    Pyrrolidine Formation: The final step involves the formation of the pyrrolidine ring, which can be achieved through a nucleophilic substitution reaction between the brominated intermediate and pyrrolidine under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-3-methoxy-2-nitro-phenyl)-pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a catalyst or metal hydrides.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-3-methoxy-2-nitro-phenyl)-pyrrolidine would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Bromo-2-nitro-phenyl)-pyrrolidine: Lacks the methoxy group, which may affect its reactivity and biological activity.

    1-(3-Methoxy-2-nitro-phenyl)-pyrrolidine:

    1-(5-Bromo-3-methoxy-phenyl)-pyrrolidine: Lacks the nitro group, which may alter its reactivity and biological effects.

Uniqueness

1-(5-Bromo-3-methoxy-2-nitro-phenyl)-pyrrolidine is unique due to the presence of all three functional groups (bromine, methoxy, and nitro) on the phenyl ring

Properties

IUPAC Name

1-(5-bromo-3-methoxy-2-nitrophenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O3/c1-17-10-7-8(12)6-9(11(10)14(15)16)13-4-2-3-5-13/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFDAIXISJGLCEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1[N+](=O)[O-])N2CCCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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